molecular formula C22H20ClNO2S B5219782 4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B5219782
M. Wt: 397.9 g/mol
InChI Key: KOFUFQHRULXDRK-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a chlorophenyl group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-hydroxy-2-phenylethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzylthiourea: An intermediate in the synthesis of the target compound.

    N-(2-hydroxy-2-phenylethyl)benzamide: A structurally related compound with similar functional groups.

Uniqueness

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to the presence of both the chlorophenyl and sulfanylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c23-19-10-12-20(13-11-19)27-15-16-6-8-18(9-7-16)22(26)24-14-21(25)17-4-2-1-3-5-17/h1-13,21,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFUFQHRULXDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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